![molecular formula C7H9N3O B1445240 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one CAS No. 1342156-93-7](/img/structure/B1445240.png)
3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one
Overview
Description
“3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one” is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one” is 1S/C8H10N2O/c9-7-2-1-5-10 (8 (7)11)6-3-4-6/h1-2,5-6H,3-4,9H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one” is a powder that is stored at room temperature . Its molecular weight is 151.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available data.Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its unique structure allows for the creation of compounds with potential therapeutic effects. For instance, it has been identified as a process-related impurity in the synthesis of trametinib, an anti-cancer drug . Understanding its role in drug synthesis can lead to more efficient manufacturing processes and higher purity final products.
Safety and Hazards
The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
3-amino-1-cyclopropylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-7(11)10(4-3-9-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNAPJXNDWEZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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